4-氰基-4-(苯甲酰硫代硫基)戊酸

描述

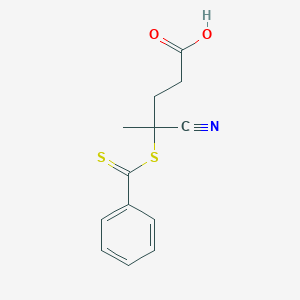

what is '4-Cyano-4-(thiobenzoylthio)pentanoic acid'? 4-Cyano-4-(thiobenzoylthio)pentanoic acid is an organic acid with the molecular formula C10H11NO3S2. It is a white, crystalline solid with a pungent odor. It is used in the preparation of pharmaceuticals, dyes, and other organic compounds. the use of '4-Cyano-4-(thiobenzoylthio)pentanoic acid' 4-Cyano-4-(thiobenzoylthio)pentanoic acid is a chemical compound used in a variety of applications. It is used as an intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. It is also used as a reagent in organic synthesis and as a catalyst in the production of polymers. In addition, it is used in the synthesis of polymers-supported organometallic catalysts and in the preparation of polymeric materials with improved mechanical and electrical properties. the chemistry of '4-Cyano-4-(thiobenzoylthio)pentanoic acid' 4-Cyano-4-(thiobenzoylthio)pentanoic acid is a type of carboxylic acid, which is a compound containing a carboxyl group, a functional group consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydrogen atom. The other functional group present in this compound is a thioester group, which consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to a carbon atom. The compound also contains a cyano group, which consists of a carbon atom triple-bonded to a nitrogen atom. This compound can be synthesized by reacting thiobenzoyl chloride with sodium cyanide and pentanoic acid. the biochemical/physical effects of '4-Cyano-4-(thiobenzoylthio)pentanoic acid' 4-Cyano-4-(thiobenzoylthio)pentanoic acid is an organic compound with the chemical formula C13H10N2O3S2. It is a white crystalline solid that is used in the manufacture of pharmaceuticals, dyes, and other organic compounds. When ingested, 4-Cyano-4-(thiobenzoylthio)pentanoic acid can cause gastrointestinal irritation, nausea, vomiting, and diarrhea. It may also cause skin irritation and respiratory irritation. Long-term exposure to the compound can lead to liver and kidney damage. At the biochemical level, 4-Cyano-4-(thiobenzoylthio)pentanoic acid can interfere with metabolic processes. It can inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and fats. It can also interfere with the absorption of vitamins and minerals. At the physical level, 4-Cyano-4-(thiobenzoylthio)pentanoic acid can cause skin irritation and respiratory irritation. It can also cause eye irritation if it comes into contact with the eyes. the benefits of '4-Cyano-4-(thiobenzoylthio)pentanoic acid' 1. This compound has potential as a therapeutic agent for treating certain types of cancer, as it has been found to inhibit the growth of certain cancer cell lines. 2. It may also have potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. 3. This compound may also be useful in the treatment of neurodegenerative diseases, as it has been found to protect neurons from oxidative damage. 4. It has also been found to act as an antioxidant, which can help protect cells from the damaging effects of free radicals. 5. Finally, this compound may be useful in the treatment of certain types of bacterial infections, as it has been found to have antibacterial properties. the related research of '4-Cyano-4-(thiobenzoylthio)pentanoic acid' 1. Synthesis and Characterization of 4-Cyano-4-(Thiobenzoylthio)pentanoic Acid and Its Derivatives. 2. Anion Recognition and Sensing Properties of 4-Cyano-4-(Thiobenzoylthio)pentanoic Acid. 3. Theoretical Studies of 4-Cyano-4-(Thiobenzoylthio)pentanoic Acid and Its Derivatives. 4. Synthesis and Reactivity of 4-Cyano-4-(Thiobenzoylthio)pentanoic Acid and Its Derivatives. 5. Thermodynamic Studies of 4-Cyano-4-(Thiobenzoylthio)pentanoic Acid and Its Derivatives. 6. Photophysical Studies of 4-Cyano-4-(Thiobenzoylthio)pentanoic Acid and Its Derivatives. 7. Structure-Activity Relationship Studies of 4-Cyano-4-(Thiobenzoylthio)pentanoic Acid and Its Derivatives. 8. Biological Activity of 4-Cyano-4-(Thiobenzoylthio)pentanoic Acid and Its Derivatives. 9. Synthetic Applications of 4-Cyano-4-(Thiobenzoylthio)pentanoic Acid and Its Derivatives. 10. Catalytic Activity of 4-Cyano-4-(Thiobenzoylthio)pentanoic Acid and Its Derivatives.

科学研究应用

可控自由基聚合的RAFT试剂

该化合物是一种可逆加成-断裂链转移 (RAFT) 试剂 . 它特别适用于甲基丙烯酸酯和甲基丙烯酰胺单体的聚合 . 这使得在活性自由基聚合中能够实现高度的控制 .

用于抗癌药物释放的纳米尺寸胶束的制备

该化合物已被用于制备用于抗癌药物释放的纳米尺寸胶束 . 它被用作链转移剂,用于合成两亲性嵌段共聚物,这些共聚物被制备成胶束载体,以将阿霉素递送至肿瘤细胞 .

生物相容性胶束的合成

该化合物已被用于合成生物相容性胶束 . 这些纳米尺寸和生物相容性胶束可用于递送疏水性药物<a aria-label="3: The compound has been used in the synthesis of biocompatible micelles34" data-citationid="211a99a4-74c3-903d-36f8-83c8f5c35f70-2

作用机制

安全和危害

生化分析

Biochemical Properties

The role of 4-Cyano-4-(thiobenzoylthio)pentanoic acid in biochemical reactions is primarily as a chain transfer agent in the process of living radical polymerization

Molecular Mechanism

The molecular mechanism of action of 4-Cyano-4-(thiobenzoylthio)pentanoic acid involves its role as a chain transfer agent in living radical polymerization . It may exert its effects at the molecular level through binding interactions with biomolecules involved in this process.

属性

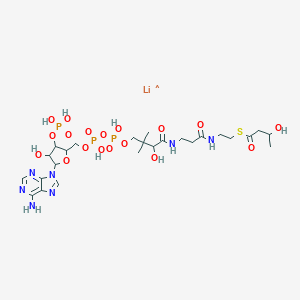

IUPAC Name |

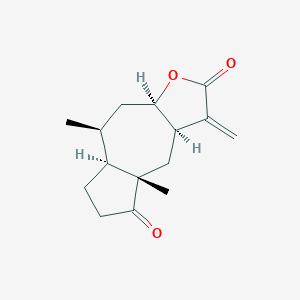

4-(benzenecarbonothioylsulfanyl)-4-cyanopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S2/c1-13(9-14,8-7-11(15)16)18-12(17)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNKQCPNHMVAWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

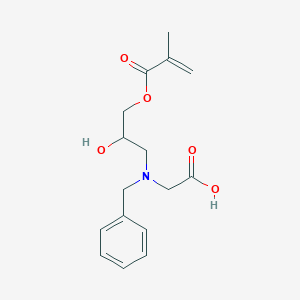

CC(CCC(=O)O)(C#N)SC(=S)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20432869 | |

| Record name | 4-Cyano-4-(thiobenzoylthio)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201611-92-9 | |

| Record name | 4-Cyano-4-(thiobenzoylthio)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20432869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyano-4-[(phenylcarbonothioyl)thio]pentanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methylfuro[2,3-b]pyridine](/img/structure/B9145.png)